molecular formula C15H10ClN3O5S B4654989 2-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

2-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B4654989
M. Wt: 379.8 g/mol
InChI Key: OHVRZFNNEYBALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as N-(2-chloro-4-nitrophenyl)-N'-(2-thiazolyl)urea, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a member of the thiosemicarbazone family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 2-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, it may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a variety of biochemical and physiological effects in cells. These include the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. Additionally, it has been shown to possess anti-inflammatory properties, which may be useful in the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, its antiviral activity may also make it useful in the treatment of viral infections. However, one limitation of the compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several potential future directions for research on 2-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the development of new analogs of the compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, the compound may also be useful in combination therapies with other drugs to enhance their efficacy and reduce toxicity.

Scientific Research Applications

2-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess antiviral activity against several viruses, including HIV and herpes simplex virus.

properties

IUPAC Name

2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O5S/c16-11-7-8(19(23)24)5-6-9(11)13(20)18-15(25)17-12-4-2-1-3-10(12)14(21)22/h1-7H,(H,21,22)(H2,17,18,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVRZFNNEYBALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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